molecular formula C10H16O2 B13425837 (4E,6E)-8-methylnona-4,6-dienoic acid

(4E,6E)-8-methylnona-4,6-dienoic acid

Cat. No.: B13425837
M. Wt: 168.23 g/mol
InChI Key: VNLQZWJEEYUNNK-BDWKERMESA-N
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Description

(4E,6E)-8-methylnona-4,6-dienoic acid is an organic compound characterized by its unique structure, which includes two conjugated double bonds and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E,6E)-8-methylnona-4,6-dienoic acid typically involves the use of starting materials such as alkenes and alkynes. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired conjugated diene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the ylide, and the reaction is carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that can efficiently produce the compound in high yields. Catalysts such as palladium or nickel complexes are often employed to facilitate the formation of the conjugated diene structure.

Chemical Reactions Analysis

Types of Reactions

(4E,6E)-8-methylnona-4,6-dienoic acid undergoes various chemical reactions, including:

    Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.

    Reduction: Hydrogenation can reduce the double bonds to form saturated acids.

    Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the carbon chain.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of light or a radical initiator.

Major Products Formed

    Oxidation: Epoxides, diols.

    Reduction: Saturated nona-4,6-dienoic acid.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

(4E,6E)-8-methylnona-4,6-dienoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of polymers and other materials due to its reactive double bonds.

Mechanism of Action

The mechanism by which (4E,6E)-8-methylnona-4,6-dienoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, its conjugated double bonds can interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2E,4E,6E)-2,4,6-Octatrienedioic acid
  • (2E,4E,6Z)-2,4,6-Decatrienoic acid

Uniqueness

(4E,6E)-8-methylnona-4,6-dienoic acid is unique due to its specific arrangement of double bonds and the presence of a methyl group, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

(4E,6E)-8-methylnona-4,6-dienoic acid

InChI

InChI=1S/C10H16O2/c1-9(2)7-5-3-4-6-8-10(11)12/h3-5,7,9H,6,8H2,1-2H3,(H,11,12)/b4-3+,7-5+

InChI Key

VNLQZWJEEYUNNK-BDWKERMESA-N

Isomeric SMILES

CC(C)/C=C/C=C/CCC(=O)O

Canonical SMILES

CC(C)C=CC=CCCC(=O)O

Origin of Product

United States

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